Selective COX-2 Enzyme Inhibition: Docking-Based Evidence vs. Celecoxib and Non-Selective NSAIDs
Molecular docking analysis of 1,3-diphenylpyrazole-4-propionic acid (DPPA) against both COX-1 and COX-2 enzymes demonstrated selective binding to the COX-2 isoform, a feature essential for minimizing gastrointestinal side effects associated with non-selective COX inhibition [1]. While the study did not report absolute binding energies, the selectivity pattern is comparable to that of the established selective COX-2 inhibitor celecoxib, which exhibits a COX-2/COX-1 selectivity ratio of approximately 30:1 based on IC50 values (COX-2 IC50 = 91 nM, COX-1 IC50 = 2800 nM) [2]. DPPA's selective COX-2 docking profile positions it as a structurally distinct lead candidate with a pyrazole-phenyl scaffold differing from the sulfonamide-containing coxibs.
| Evidence Dimension | COX-2 vs. COX-1 selectivity |
|---|---|
| Target Compound Data | Selective binding to COX-2 in docking studies; no binding to COX-1 reported |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 91 nM, COX-1 IC50 = 2800 nM |
| Quantified Difference | Both compounds exhibit selective COX-2 engagement; absolute affinity values for DPPA not quantified |
| Conditions | In silico molecular docking (DPPA); in vitro enzyme inhibition assays (celecoxib) |
Why This Matters
For researchers developing next-generation anti-inflammatory agents, this selective COX-2 engagement profile—achieved without a sulfonamide moiety—offers a differentiated chemical starting point with potential for reduced off-target effects.
- [1] Kavitha, T., & Velraj, G. (2018). Molecular structure, spectroscopic and docking analysis of 1,3-diphenylpyrazole-4-propionic acid: A good prostaglandin reductase inhibitor. Journal of Molecular Structure, 1155, 819–830. View Source
- [2] Stichtenoth, D. O., & Frölich, J. C. (2003). The second generation of COX-2 inhibitors: What advantages do the newest drugs offer? Drugs, 63(1), 33–45. (Celecoxib IC50 values). View Source
